3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline
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Overview
Description
3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline is an organic compound that features a bromine atom, a cyclopropyl group, and an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline typically involves the reaction of 3-bromoaniline with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Common solvents used include ethanol or methanol, and catalysts such as palladium or copper salts may be employed to enhance the reaction efficiency .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents such as sodium azide or organolithium compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of amines or other reduced products using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Substitution: Sodium azide, organolithium compounds, palladium catalysts.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas, metal catalysts.
Major Products
The major products formed from these reactions include substituted anilines, quinones, and reduced amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules, including heterocycles and natural product analogs.
Biological Studies: Researchers use this compound to study its biological activity and potential as a drug candidate.
Industrial Applications: It is employed in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to specific biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Bromoaniline: Lacks the cyclopropyl(methyl)amino group, making it less versatile in certain synthetic applications.
2-((Cyclopropyl(methyl)amino)methyl)aniline:
Uniqueness
3-Bromo-2-((cyclopropyl(methyl)amino)methyl)aniline is unique due to the presence of both the bromine atom and the cyclopropyl(methyl)amino group. This combination of functional groups enhances its reactivity and makes it a valuable intermediate in organic synthesis and medicinal chemistry.
Properties
Molecular Formula |
C11H15BrN2 |
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Molecular Weight |
255.15 g/mol |
IUPAC Name |
3-bromo-2-[[cyclopropyl(methyl)amino]methyl]aniline |
InChI |
InChI=1S/C11H15BrN2/c1-14(8-5-6-8)7-9-10(12)3-2-4-11(9)13/h2-4,8H,5-7,13H2,1H3 |
InChI Key |
ORNCIQYKEUWGQU-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C=CC=C1Br)N)C2CC2 |
Origin of Product |
United States |
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